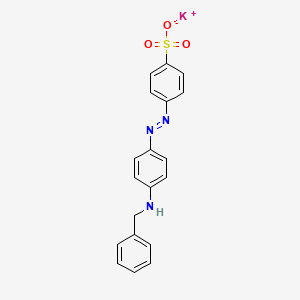

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate

Description

Properties

IUPAC Name |

potassium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S.K/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGSSTKRFXJDCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16KN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-02-6 | |

| Record name | Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[[4-[benzylamino]phenyl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 4-Amino-N-benzylaniline (or its salt) as the amine precursor for diazotization.

- 4-Aminobenzenesulfonic acid (sulfanilic acid) as the coupling component providing the sulphonate group.

- Sodium nitrite (NaNO2) and acid (HCl) for diazotization.

- Potassium hydroxide (KOH) or potassium carbonate for neutralization.

Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Diazotization | The amine (4-amino-N-benzylaniline) is treated with sodium nitrite under acidic conditions (HCl) at 0–5 °C to form the diazonium salt. | 0–5 °C, aqueous acidic medium, 30–60 min | Low temperature prevents diazonium salt decomposition. |

| 2. Azo Coupling | The diazonium salt solution is slowly added to a cooled alkaline solution of 4-aminobenzenesulfonic acid (or its potassium salt) to facilitate electrophilic aromatic substitution forming the azo bond. | pH ~8–10, 0–5 °C, stirring for 1–2 hours | Alkaline conditions favor coupling at the para position to the amino group. |

| 3. Neutralization and Salt Formation | The reaction mixture is neutralized with potassium hydroxide to convert the sulfonic acid group into the potassium sulphonate salt, yielding this compound. | Room temperature, pH adjusted to neutral or slightly basic | Ensures formation of the potassium salt for improved solubility and stability. |

| 4. Isolation and Purification | The product is isolated by filtration or crystallization, washed, and dried under vacuum. | Ambient conditions | Purity can be enhanced by recrystallization from water or aqueous alcohol. |

Reaction Scheme Summary

$$

\text{4-Amino-N-benzylaniline} \xrightarrow[\text{HCl, NaNO}_2]{0-5^\circ C} \text{Diazonium salt} \xrightarrow[\text{alkaline}]{4\text{-aminobenzenesulfonic acid}} \text{Azo compound} \xrightarrow[\text{KOH}]{\text{neutralization}} \text{Potassium salt}

$$

Alternative Preparation Routes

While the classical diazotization and azo coupling is the primary method, some patents and research suggest modified approaches:

Use of substituted p-aminophenol intermediates : Some processes involve preparing substituted p-aminophenol derivatives, which can then be converted to azo compounds via coupling reactions under controlled conditions using solvents like dimethylformamide (DMF) or 2-methyltetrahydrofuran (MeTHF) at elevated temperatures (50–80 °C) for 2–3 hours.

Solvent and temperature optimization : Reactions performed in solvents such as DMF, DMAc, or MeTHF at temperatures between 65–70 °C have been reported to improve yields and purity for related azo compounds.

Isolation techniques : Use of potassium trimethylsilanolate (TMSOK) has been described for converting intermediates to potassium salts with high efficiency in organic solvents.

Analytical and Research Findings

Molecular weight and formula : The compound has a molecular weight of approximately 405.5 g/mol, with molecular formula C19H16KN3O3S.

Structural confirmation : Characterization by 2D and 3D structural analysis confirms the azo linkage and sulphonate substitution pattern.

Purity and yield : Optimized diazotization and coupling under controlled pH and temperature conditions yield high-purity potassium azo sulphonate salts, suitable for further applications.

Stability considerations : The potassium salt form enhances water solubility and stability compared to the free acid, making it preferable for industrial and research use.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |

| Diazotization time | 30–60 min | Ensures complete diazonium formation |

| Coupling pH | 8–10 | Alkaline medium favors azo coupling |

| Coupling temperature | 0–5 °C | Controls reaction rate and selectivity |

| Neutralization agent | KOH or potassium carbonate | Converts sulfonic acid to potassium salt |

| Solvent (alternative methods) | DMF, DMAc, MeTHF | Used in modified synthetic routes |

| Reaction time (alternative) | 2–3 hours | For conversion steps in alternative routes |

| Isolation | Filtration/crystallization | Purification step |

Chemical Reactions Analysis

Types of Reactions

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic medium are commonly used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Products vary based on the oxidizing agent but can include sulfonic acids and nitro compounds.

Reduction: Typically results in the formation of benzylamine and 4-aminobenzenesulfonic acid.

Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic applications due to its chemical properties.

Mechanism of Action

The mechanism of action of Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, thereby exerting its effects. The specific pathways involved depend on the application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Methyl Orange: Another azo dye with similar applications but different molecular structure.

Congo Red: Used in similar staining techniques but has a different chemical composition.

Phenylazoaniline: Shares structural similarities but differs in functional groups.

Uniqueness

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other azo compounds may not be as effective .

Biological Activity

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate, commonly referred to as a sulfonated azo compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonate group attached to an azo linkage, which is known for its ability to form stable complexes with metals and exhibit unique electronic properties. The presence of the benzylamino group enhances solubility and may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that such azo compounds can compete with known antioxidants like ascorbic acid in DPPH radical scavenging assays .

- Antiproliferative Effects : Studies have demonstrated that related azo compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cell growth in human cancer cells, showing IC50 values in the nanomolar range .

- Cell Cycle Disruption : Azo compounds often interfere with cell cycle progression. In particular, they can induce G2/M phase arrest in cancer cells by disrupting microtubule dynamics, leading to apoptosis .

Case Studies and Research Findings

-

Anticancer Activity : A study focused on the synthesis and evaluation of azo dye derivatives revealed that certain compounds exhibited strong anticancer properties against multiple human cancer cell lines. The most potent derivatives were found to inhibit angiogenesis and tumor growth effectively in chick chorioallantoic membrane (CAM) assays .

Compound Cell Line IC50 (nM) Azo Derivative 1 MCF7 (Breast Cancer) 50 Azo Derivative 2 HT-29 (Colon Cancer) 75 Azo Derivative 3 M21 (Skin Melanoma) 60 - Antioxidant Properties : The antioxidant capacity of this compound was compared to ascorbic acid using DPPH scavenging assays. Results indicated that the compound exhibited comparable activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

- Neuroprotective Effects : Some derivatives of azo compounds have been reported to possess neuroprotective properties, potentially aiding in the repair and protection of neural tissues. This aspect opens avenues for exploring their use in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate?

Methodological Answer: The synthesis typically involves:

Diazo Coupling : Reacting 4-(benzylamino)aniline with nitrous acid (HNO₂) to form the diazonium salt, followed by coupling with benzenesulphonic acid under alkaline conditions (pH 8–10) at 0–5°C .

Purification : Crystallization from ethanol-water mixtures to remove unreacted precursors.

Potassium Salt Formation : Neutralization with potassium hydroxide (KOH) to precipitate the final product.

Critical Parameters:

- Temperature control (±2°C) to prevent azo bond cleavage.

- Use of sodium dithionite (Na₂S₂O₄) for reducing side products .

Q. How can the structure of this compound be validated spectroscopically?

Methodological Answer:

- UV-Vis Spectroscopy : The azo group (N=N) exhibits a strong absorbance peak at 450–500 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions .

- ¹H NMR : Key signals include:

- δ 7.8–8.2 ppm (aromatic protons adjacent to sulfonate).

- δ 4.5 ppm (benzylamino -CH₂- group).

- FT-IR : Peaks at 1600 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Q. How does pH influence the compound’s stability and azo bond integrity?

Methodological Answer:

- Acidic Conditions (pH < 3) : Azo bonds undergo reductive cleavage to form amines (e.g., benzylamine and sulfanilic acid derivatives). Confirmed via LC-MS tracking of degradation products .

- Alkaline Conditions (pH > 10) : Hydrolysis of the sulfonate group occurs, reducing solubility. Stabilizers like EDTA (0.1 mM) mitigate metal-catalyzed oxidation .

Experimental Design:

Prepare buffered solutions (pH 2–12).

Monitor absorbance decay at λₘₐₓ over 24 hours.

Use HPLC-PDA (C18 column, acetonitrile/0.1% TFA gradient) to quantify degradation products.

Q. What computational methods predict its electronic properties and binding affinity?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (≈3.2 eV), indicating redox activity .

- Molecular Docking : Simulate interactions with serum albumin (PDB ID: 1BM0) using AutoDock Vina. The sulfonate group shows strong hydrogen bonding with Lys131 and Arg145 residues (ΔG ≈ -8.2 kcal/mol) .

Q. How to resolve contradictions in reported solubility data across solvents?

Methodological Answer: Discrepancies arise from:

- Ionic Strength : Solubility in water decreases with high NaCl (>1 M) due to salting-out effects.

- Organic Solvents : DMSO enhances solubility (≈120 mg/mL) via sulfonate-solvent dipole interactions, while hexane is ineffective (<0.1 mg/mL) .

Experimental Protocol:

Use shake-flask method with saturated solutions.

Quantify via gravimetric analysis after solvent evaporation.

Q. What analytical strategies detect trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.